2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
- This compound belongs to the class of [1,2,5]oxadiazolo[3,4-b]pyrazines, which are of interest due to their promising photophysical and electrochemical properties.
- It has potential applications in various electronic devices and materials.
- The compound results from the unexpected interaction of 2’-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1’-biphenyl]-4-amine with 2-cyanoacetic acid under basic conditions .
Preparation Methods
- The synthetic route involves the interaction of the starting materials mentioned above.
- Reaction conditions include basic conditions and the use of 2-cyanoacetic acid.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include those suitable for nucleophilic aromatic substitution (S~N~Ar) reactions.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry, this compound may serve as a building block for designing new materials.
- In biology, it could be explored for its interactions with biological targets.
- In medicine, potential therapeutic applications might emerge.
- In industry, it could contribute to the development of organic semiconductors.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Molecular targets and pathways involved are subject to further research.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, exploring related structures (such as bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]borane or 2-(biphenyl-4-yl)propionic acid) could highlight its uniqueness .
Remember that further research and experimental studies are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C41H30N2O9 |
---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 1,3-dioxo-2-[2-oxo-2-[[2-oxo-2-[2-oxo-2-(4-phenylphenyl)ethoxy]ethyl]amino]ethyl]isoindole-5-carboxylate |
InChI |
InChI=1S/C41H30N2O9/c44-35(30-15-11-28(12-16-30)26-7-3-1-4-8-26)24-51-38(47)22-42-37(46)23-43-39(48)33-20-19-32(21-34(33)40(43)49)41(50)52-25-36(45)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-21H,22-25H2,(H,42,46) |
InChI Key |
JONRWXBPXIZSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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